molecular formula C29H24ClNO5 B11628950 4-[8-chloro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate

4-[8-chloro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate

Cat. No.: B11628950
M. Wt: 502.0 g/mol
InChI Key: MOVJYNGHOWBOPF-UHFFFAOYSA-N
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Description

4-[8-chloro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate is a complex organic compound featuring a cyclopentaquinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[8-chloro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using reagents like KMnO4 or CrO3.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like LiAlH4 or NaBH4.

    Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.

Biology

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

Medicine

    Anticancer Research: Investigated for its potential cytotoxic effects against cancer cell lines.

Industry

    Polymer Science: Used in the synthesis of high-performance polymers.

Mechanism of Action

The mechanism of action of 4-[8-chloro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate involves interaction with molecular targets such as enzymes or receptors. The phenylcarbonyl group can participate in π-π interactions, while the chlorine atom can form halogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[8-chloro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate
  • 4-[8-bromo-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate
  • 4-[8-fluoro-6-(phenylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzene-1,3-diyl diacetate

Uniqueness

The presence of the chlorine atom and the specific arrangement of functional groups in this compound imparts unique chemical and physical properties, making it distinct from its analogs.

Properties

Molecular Formula

C29H24ClNO5

Molecular Weight

502.0 g/mol

IUPAC Name

[3-acetyloxy-4-(6-benzoyl-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl] acetate

InChI

InChI=1S/C29H24ClNO5/c1-16(32)35-20-11-12-23(26(15-20)36-17(2)33)27-22-10-6-9-21(22)24-13-19(30)14-25(28(24)31-27)29(34)18-7-4-3-5-8-18/h3-9,11-15,21-22,27,31H,10H2,1-2H3

InChI Key

MOVJYNGHOWBOPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4)Cl)C(=O)C5=CC=CC=C5)OC(=O)C

Origin of Product

United States

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